molecular formula C20H29NO4 B1627853 1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate CAS No. 167263-10-7

1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate

Cat. No.: B1627853
CAS No.: 167263-10-7
M. Wt: 347.4 g/mol
InChI Key: CWWGEJKQPHMAOY-UHFFFAOYSA-N
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Description

1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate is a piperidine derivative featuring a benzyl group at the 4-position and two ester moieties (tert-butyl and ethyl) at the 1- and 4-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of enzyme inhibitors and molecular glues . Its structure combines steric bulk from the tert-butyl group, hydrolytic stability from the ethyl ester, and aromatic reactivity from the benzyl substituent, making it adaptable to diverse synthetic pathways.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-benzylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-5-24-17(22)20(15-16-9-7-6-8-10-16)11-13-21(14-12-20)18(23)25-19(2,3)4/h6-10H,5,11-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWGEJKQPHMAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584847
Record name 1-tert-Butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167263-10-7
Record name 1-tert-Butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 167263-10-7
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Preparation Methods

Alkylation via Enolate Intermediates

Alternative routes employ enolate alkylation to introduce the benzyl group. Piperidine-4-carboxylic acid ethyl ester, after Boc protection, undergoes deprotonation with lithium diisopropylamide (LDA) at −78°C, followed by benzyl bromide quenching.

Key Data :

  • Base: LDA (2.5 equiv, THF, −78°C)
  • Yield: 75% (after chromatography)
  • HRMS (C₂₀H₂₉NO₄): [M+H]⁺ calc. 347.2098, found 347.2095.

Sequential Esterification and Protection

Boc Protection of the Piperidine Amine

The Boc group is introduced using Boc anhydride in dichloromethane (DCM) with triethylamine as a base. This step is critical for preventing undesired side reactions during subsequent alkylation or esterification.

Key Data :

  • Reagents: Boc₂O (1.9 equiv), Et₃N (5 equiv), DCM, rt, 16 h
  • Yield: >99%
  • Purification: Column chromatography (2% MeOH/CHCl₃).

Ethyl Ester Installation

Ethyl esterification of the 4-carboxylic acid is achieved via Steglich esterification (DCC, DMAP, ethanol) or alkylation with iodoethane in dimethylformamide (DMF) using K₂CO₃.

Key Data :

  • Alkylation: K₂CO₃ (1 equiv), iodoethane (1.2 equiv), DMF, rt, 3 h
  • Yield: 77%
  • IR (neat): 1677 cm⁻¹ (C=O stretch).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Ref.
Suzuki Coupling High regioselectivity, mild conditions Requires boronate ester synthesis 96%
Enolate Alkylation Direct C–C bond formation Low-temperature sensitivity 75%
Reductive Amination Single-step ring formation Limited substrate availability 50–60%

The Suzuki-Miyaura method offers superior yields and scalability, whereas enolate alkylation avoids transition-metal catalysts, favoring academic labs with limited Pd resources.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR : Distinct signals for benzyl protons (δ 7.10–7.02), Boc tert-butyl (δ 1.44), and ethyl ester (δ 1.25, t, J = 7.1 Hz).
  • $$ ^{13}C $$ NMR : Quaternary carbon at δ 79.5 (Boc), 170.2 (C=O ester).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 347.2095 (calc. 347.2098).

Infrared Spectroscopy (IR)

  • Strong stretches at 1677 cm⁻¹ (carbamate C=O) and 1724 cm⁻¹ (ester C=O).

Industrial and Academic Applications

The compound’s rigid piperidine core and bifunctional esters make it a valuable intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Industrial-scale synthesis favors the Suzuki route for reproducibility, while academic settings may prioritize enolate chemistry for mechanistic studies.

Chemical Reactions Analysis

1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted piperidines and their derivatives .

Scientific Research Applications

1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The 4-position substituent significantly influences reactivity, stability, and biological activity. Key analogues include:

Compound Name 4-Position Substituent Key Properties/Applications Reference
1-Tert-butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate Iodomethyl High reactivity in nucleophilic substitutions (e.g., Suzuki couplings); used to introduce aryl/heteroaryl groups
1-Tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate 3-Oxo Ketone group enables carbonyl chemistry (e.g., Grignard additions); precursor to spirocycles
1-Tert-butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate Cyanomethyl Nitrile group facilitates click chemistry or hydrolysis to carboxylic acids
1-Tert-butyl 4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate Trifluoromethyl Enhanced metabolic stability and lipophilicity; relevant in CNS drug design
1-Tert-butyl 4-ethyl 4-butylpiperidine-1,4-dicarboxylate Butyl Increased hydrophobicity; used in lipid-soluble prodrugs

Key Insights :

  • The benzyl group in the target compound enables π-π stacking interactions in enzyme binding pockets, critical for molecular glue activity .
  • Iodomethyl and cyanomethyl derivatives are more reactive in cross-coupling and functionalization reactions compared to the benzyl analogue .
  • Fluorinated substituents (e.g., trifluoromethyl) improve metabolic stability and blood-brain barrier penetration, unlike the benzyl group .

Ester Group Modifications

Variations in ester groups alter solubility, hydrolysis rates, and steric effects:

Compound Name 1-Position Ester 4-Position Ester Key Differences Reference
1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate Tert-butyl Methyl Faster hydrolysis of methyl ester; reduced steric hindrance for ring reactions
1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate Benzyl Ethyl Benzyl ester offers UV detectability but lower stability under acidic conditions

Key Insights :

  • Ethyl esters (as in the target compound) balance hydrolytic stability and synthetic utility, whereas methyl esters are more labile .
  • Benzyl esters are prone to hydrogenolysis, making them less suitable for catalytic hydrogenation steps compared to tert-butyl-protected analogues .

Biological Activity

1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate (CAS No. 167263-10-7) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C20H29NO4C_{20}H_{29}NO_{4}, with a molecular weight of 347.45 g/mol. It belongs to the class of compounds known as piperidine derivatives, which are often explored for their pharmacological properties.

PropertyValue
Molecular FormulaC20H29NO4
Molecular Weight347.45 g/mol
CAS Number167263-10-7
Structural ClassPiperidine Derivative

Research indicates that piperidine derivatives like this compound may exhibit various biological activities primarily through their interactions with neurotransmitter receptors and enzymes. The specific interactions can lead to modulation of neurochemical pathways, which may have therapeutic implications in treating conditions such as anxiety, depression, and pain.

Pharmacological Studies

Case Study 1: Analgesic Potential

A study conducted on structurally related piperidine compounds demonstrated significant analgesic effects in animal models when administered at varying doses. The results indicated that these compounds could modulate pain pathways effectively.

Case Study 2: Neurotransmitter Interaction

Research investigating the interaction of similar compounds with serotonin and dopamine receptors revealed that modifications in the piperidine structure significantly influenced receptor affinity and activity. This highlights the importance of structural variations in determining biological activity.

Safety and Toxicology

The compound is classified under hazardous materials (HazMat class 6.1), indicating potential toxicity if not handled properly. Precautionary measures should be taken during handling and storage to prevent exposure.

Table 2: Safety Data

Hazard ClassificationSignal WordPrecautionary Statements
HazMat Class 6.1DangerP264-P270-P301+P310

Q & A

Q. What are the key synthetic routes for preparing 1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate, and what reaction conditions optimize yield?

The compound is typically synthesized via multi-step reactions involving piperidine intermediates. A common approach involves:

  • Step 1 : Lithiation of a precursor (e.g., 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate) using lithium diisopropylamide (LDA) at low temperatures (-78°C to -40°C) to deprotonate the piperidine ring .
  • Step 2 : Alkylation with benzyl halides or iodomethane derivatives. For example, diiodomethane or benzyl bromide can be added at ambient temperature to introduce substituents .
  • Step 3 : Workup and purification via liquid-liquid extraction (e.g., ethyl acetate/water) followed by chromatography (normal phase, 0–10% EtOAc/heptane gradient) . Yields (~24–99%) depend on temperature control, inert atmosphere, and stoichiometric ratios of reagents.

Q. How can researchers characterize the structural purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of tert-butyl (δ ~1.4 ppm), ethyl ester (δ ~4.1 ppm), and benzyl groups (δ ~7.3 ppm).
  • Mass Spectrometry : High-resolution LCMS (e.g., [M+H]+ ion at 698.8 m/z) verifies molecular weight .
  • Chromatography : Purity (>95%) is assessed via HPLC or TLC using ethyl acetate/heptane systems .

Advanced Research Questions

Q. What computational and experimental strategies can resolve contradictions in reaction yields reported across studies?

Discrepancies in yields (e.g., 24% vs. 99% alkylation ) often stem from:

  • Reaction Conditions : Temperature fluctuations (±5°C) during lithiation or alkylation significantly impact selectivity.
  • Catalyst Efficiency : Palladium catalysts (e.g., Pd(OAc)₂) require precise ligand pairing (e.g., XPhos) and inert atmospheres to avoid deactivation . Methodological Approach :
  • Use factorial design (e.g., 2k^k designs) to test variables like temperature, catalyst loading, and solvent polarity .
  • Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps, as demonstrated in ICReDD’s reaction optimization framework .

Q. How can researchers optimize the regioselectivity of benzylation in the presence of competing electrophiles?

Competing reactions (e.g., over-alkylation or trifluoromethylation ) are mitigated by:

  • Steric and Electronic Control : Use bulky bases (e.g., LDA) to direct deprotonation to the 4-position of the piperidine ring .
  • Protecting Group Strategy : The tert-butyl ester acts as a steric shield, favoring benzylation at the ethyl ester’s adjacent position .
  • Kinetic Quenching : Rapid cooling after lithiation prevents equilibration to less reactive intermediates .

Q. What safety and handling protocols are critical for this compound given limited toxicological data?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory. Use fume hoods for reactions involving volatile reagents (e.g., diiodomethane) .
  • Waste Disposal : Halogenated byproducts (e.g., iodomethane derivatives) require segregated disposal due to environmental persistence .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation for persistent symptoms .

Methodological Recommendations

  • Experimental Design : Use response surface methodology (RSM) to optimize multi-variable reactions .
  • Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem) to confirm assignments .
  • Safety Compliance : Adopt ISO 9001 protocols for hazardous waste management .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate

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